ヘキシチアゾクス

概要

説明

Hexythiazox is a thiazolidinone pesticide primarily used as an acaricide, miticide, and insecticide. It was first synthesized in 1963 by Japanese chemist Sadaharu Takada and registered for use in the United States in 1988 . Hexythiazox is effective against a wide range of pests, including spider mites, thrips, whiteflies, and scale . It is commonly used on over 100 crops, such as almonds, apples, cherries, grapes, nectarines, pears, strawberries, and tomatoes .

科学的研究の応用

作用機序

Target of Action

Hexythiazox is an acaricide that primarily targets the egg, larval, and nymph stages of mites . It is a mite growth inhibitor affecting chitin synthase (CHS1) .

Mode of Action

Hexythiazox operates as a non-systemic insecticide with contact and stomach action . It inhibits mite growth by acting on eggs or early stages of mite development . The precise mechanism of acaricidal action is unknown .

Biochemical Pathways

The main metabolic reactions identified in hexythiazox metabolism are the hydroxylation of the cyclohexane ring and cleavage of the amide bond to the cyclohexane ring .

Pharmacokinetics

The absorption, distribution, and excretion of hexythiazox were studied in rats. The absorption was rapid at 10 mg/kg body weight (bw), but much slower at 880 mg/kg bw . The extent of absorption at 10 mg/kg bw was approximately 30% based on the level of urinary excretion, but significantly lower at 880 mg/kg bw . The elimination half-life was about 10 hours at 10 mg/kg bw, and was prolonged to about 20 hours at 880 mg/kg bw . Most of the radiolabel (about 60–90%, depending on the administered dose) was excreted in the feces within 3 days .

Result of Action

Hexythiazox has a toxic effect on the central nervous system, cardiovascular and respiratory system, skeletal muscle, isolated smooth muscle, intestinal motility, gastric secretion, and on blood coagulation . It also affects body weight and the liver, which showed hypertrophy and, in some studies, necrosis .

Action Environment

Hexythiazox is degraded in soil quite rapidly with half-life rates of about one month . Environmental factors such as soil composition and climate can influence the degradation rate and thus the efficacy and stability of hexythiazox .

生化学分析

Biochemical Properties

Hexythiazox functions as a mite growth inhibitor by affecting chitin synthase 1 (CHS1), an enzyme crucial for the synthesis of chitin in mite exoskeletons . By inhibiting CHS1, Hexythiazox disrupts the formation of the exoskeleton, leading to the death of mite larvae and eggs. The compound interacts with various biomolecules, including enzymes and proteins involved in chitin synthesis, thereby preventing the proper development of mites .

Cellular Effects

Hexythiazox has significant effects on cellular processes, particularly in mites. It interferes with cell signaling pathways related to chitin synthesis, leading to impaired cell function and development . The compound also affects gene expression by inhibiting the transcription of genes involved in chitin production. Additionally, Hexythiazox influences cellular metabolism by disrupting the normal metabolic pathways required for mite growth and development .

Molecular Mechanism

At the molecular level, Hexythiazox exerts its effects by binding to and inhibiting chitin synthase 1 (CHS1), an enzyme essential for chitin synthesis . This inhibition prevents the formation of chitin, a critical component of the mite exoskeleton. The compound’s binding interactions with CHS1 lead to enzyme inhibition, resulting in the disruption of chitin production and subsequent death of mite larvae and eggs . Hexythiazox also affects gene expression by downregulating the transcription of genes involved in chitin synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexythiazox have been observed to change over time. The compound is relatively stable under standard hydrolysis conditions but degrades under conditions mimicking sterilization . Long-term studies have shown that Hexythiazox can have lasting effects on cellular function, particularly in terms of disrupting chitin synthesis and mite development . The stability and degradation of Hexythiazox are crucial factors in determining its efficacy and long-term impact on target organisms .

Dosage Effects in Animal Models

The effects of Hexythiazox vary with different dosages in animal models. At lower doses, the compound is rapidly absorbed, distributed, and excreted, with significant metabolism occurring . At higher doses, the absorption rate decreases, and the compound’s excretion slows down . Toxic or adverse effects, such as reduced body-weight gain and increased liver weight, have been observed at high doses . These dosage-dependent effects highlight the importance of determining the appropriate dosage for effective pest control while minimizing potential adverse effects .

Metabolic Pathways

Hexythiazox is involved in several metabolic pathways, primarily through hydroxylation of the cyclohexane ring and cleavage of the amide bond . The main metabolites identified include PT-1-4, PT-1-8, and PT-1-10 . These metabolic reactions are crucial for the compound’s biotransformation and excretion. Hexythiazox’s interaction with enzymes involved in these pathways affects metabolic flux and metabolite levels, influencing its overall efficacy and impact on target organisms .

Transport and Distribution

Hexythiazox is transported and distributed within cells and tissues through various mechanisms. In rats, the compound is rapidly absorbed at lower doses but much slower at higher doses . The highest concentrations of Hexythiazox are found in fat, adrenals, liver, and ovaries . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of Hexythiazox plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with chitin synthase 1 (CHS1) to inhibit chitin synthesis . This localization is crucial for its effectiveness as a mite growth inhibitor. Additionally, Hexythiazox may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .

準備方法

Hexythiazox is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthetic route typically involves the following steps:

Formation of the Thiazolidinone Ring: The initial step involves the formation of the thiazolidinone ring structure, which is a key component of Hexythiazox.

Chlorination: The thiazolidinone ring is then chlorinated to introduce the chlorine atom at the desired position.

Cyclohexylation: The chlorinated intermediate is reacted with cyclohexylamine to introduce the cyclohexyl group.

Final Coupling: The final step involves coupling the intermediate with a suitable carboxamide to form Hexythiazox.

Industrial production methods involve optimizing these reaction conditions to achieve high yields and purity. The process typically includes steps such as solvent extraction, purification, and crystallization to obtain the final product .

化学反応の分析

Hexythiazox undergoes various chemical reactions, including:

Oxidation: Hexythiazox can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Hexythiazox can undergo substitution reactions, particularly involving the chlorine atom in its structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated metabolites and cleavage products .

類似化合物との比較

Hexythiazox belongs to the thiazolidinone class of chemicals and is similar to other acaricides such as:

Bifenazate: Another acaricide used to control mite populations. Unlike Hexythiazox, Bifenazate acts as a contact acaricide with a different mode of action.

Spirodiclofen: A tetronic acid derivative used as an acaricide. It inhibits lipid biosynthesis in mites, differing from Hexythiazox’s mode of action.

Fenpyroximate: A mitochondrial electron transport inhibitor used to control mites.

Hexythiazox is unique due to its specific targeting of mite eggs and early developmental stages, as well as its long residual activity .

特性

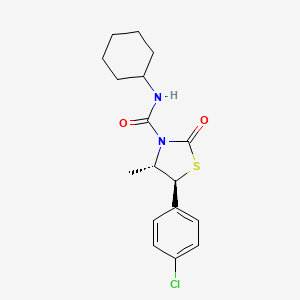

IUPAC Name |

5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIJUOSCAQSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861009 | |

| Record name | 5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

100.00 °C (212.00 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Hexythiazox. Product Number: 33365, Version 5.2 (Revision Date 06/27/2014). Available from, as of January 6, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4 | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... A mutation in chitin synthase 1 (CHS1) /has been/ linked to etoxazole resistance. In this study, we identified and investigated a Tetranychus urticae strain (HexR) harboring recessive, monogenic resistance to each of hexythiazox, clofentezine, and etoxazole. To elucidate if there is a common genetic basis for the observed cross-resistance, we adapted a previously developed bulk segregant analysis method to map with high resolution a single, shared resistance locus for all three compounds. This finding indicates that the underlying molecular basis for resistance to all three compounds is identical. This locus is centered on the CHS1 gene, and as supported by additional genetic and biochemical studies, a non-synonymous variant (I1017F) in CHS1 associates with resistance to each of the tested acaricides in HexR. Our findings thus demonstrate a shared molecular mode of action for the chemically diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole as inhibitors of an essential, non-catalytic activity of CHS1. | |

| Details | PMID:24859419, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4124130, Demaeght P et al; Insect Biochem Mol Biol 51: 52-61 (2014) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

78587-05-0 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 871 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hexythiazox primarily targets mite eggs and larvae, exhibiting strong ovicidal and larvicidal activity. [] It disrupts the molting process in immature mites, leading to death during the transition to the next developmental stage. [] While it acts as both a stomach and contact poison on larvae, its effect on adult mites is less pronounced. []

A: Yes, Hexythiazox demonstrates a significant inhibitory effect on the hatching of mite eggs. Studies on citrus mites have shown a success rate of egg hatching ranging from 5% to 12.5% at the recommended dose. []

ANone: The molecular formula of Hexythiazox is C17H21ClN2O2S, and its molecular weight is 352.89 g/mol.

ANone: The provided research papers primarily focus on the biological and toxicological aspects of Hexythiazox. Information regarding its material compatibility and stability under diverse conditions is limited in these papers.

ANone: The research primarily focuses on Hexythiazox as a miticide. Information regarding its catalytic properties and applications is not discussed in the provided research.

ANone: The provided research papers do not delve into computational chemistry studies or QSAR models related to Hexythiazox.

A: The trans configuration of the 4-methyl and 5-p-chlorophenyl groups in Hexythiazox is crucial for its miticidal activity. [] This stereochemical requirement highlights the importance of specific structural features for optimal biological activity.

A: Yes, incorporating halogen atoms, particularly chlorine, onto the phenyl ring at the 5-position of the thiazolidine ring in Hexythiazox derivatives significantly enhanced its miticidal activity. []

A: Studies indicate that the toxic effects of Hexythiazox can persist on treated foliage for a significant duration. In peach orchards, the residual toxicity lasted for at least 30 days. []

A: Hexythiazox residues exhibit a more gradual decline compared to other acaricides like formetanate HCl and propargite. [] Approximately 10% of the initial residue can persist even after 65 days. []

A: The PHI for Hexythiazox in eggplant is recommended as 7 days when using the authorized dose and 10 days when using double the authorized dose. []

ANone: The provided research primarily focuses on the miticidal activity, resistance development, and residue analysis of Hexythiazox. Detailed information on its PK/PD properties is limited in the provided papers.

A: Hexythiazox has been shown to effectively control the citrus red mite. In field trials, it provided control for approximately 70 days at low concentrations (25-50 ppm). []

A: Yes, the repeated and exclusive use of Hexythiazox can lead to the development of resistance in mite populations. [, , , , ] Resistance has been observed in various mite species, including the two-spotted spider mite and the citrus red mite.

A: Research indicates that resistance to Hexythiazox can confer cross-resistance to other acaricides, such as etoxazole. [] This cross-resistance poses a significant challenge for mite control strategies.

- Metabolic resistance: Increased activity of detoxification enzymes like esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases that can metabolize and detoxify Hexythiazox. []

ANone: The provided research focuses primarily on the miticidal activity, resistance, and residue analysis of Hexythiazox. Information regarding drug delivery, biomarkers, drug interactions, biocompatibility, and other related aspects is not extensively covered in these papers.

ANone: Yes, several alternative acaricides can be used for mite control, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。